molecular formula C14H28N2O2 B2692498 tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate CAS No. 534595-60-3

tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate

Cat. No.: B2692498
CAS No.: 534595-60-3
M. Wt: 256.39
InChI Key: QSOQTGMDBTXCKG-UHFFFAOYSA-N
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Description

Tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate is a chemical scaffold of significant interest in pharmaceutical research and drug discovery. Compounds featuring a piperidine ring, particularly those with carbamate protections, are frequently employed as critical intermediates and core structures in the synthesis of biologically active molecules . The piperidine moiety is a privileged structure in medicinal chemistry, often serving as a key component in molecules designed to interact with central nervous system (CNS) targets. For instance, similar piperidine-based compounds have been investigated as muscarinic agonists for potential application in cognitive disorders such as Alzheimer's disease . Furthermore, the 1-isopropylpiperidin-4-yl group provides a versatile structural motif that can be further functionalized. Research on analogous structures has demonstrated their utility as building blocks for developing potent inhibitors of protein complexes, such as the NLRP3 inflammasome, which is a promising target for a range of inflammatory and autoimmune diseases . The tert-butyl carbamate (Boc) protecting group on the methylamine nitrogen enhances the compound's stability and handles it during synthetic sequences, allowing for precise deprotection at advanced stages to generate primary amines for further derivatization. This makes this compound a valuable and flexible intermediate for researchers constructing compound libraries or exploring novel therapeutic agents for neurological and inflammatory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1-propan-2-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)16-8-6-12(7-9-16)10-15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOQTGMDBTXCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate typically involves the following steps :

  • Dissolve isopropylpiperidine in benzene.
  • Add tert-butyl formate to the solution and heat the mixture to induce the reaction.
  • Purify the product through crystallization or extraction methods.

Chemical Reactions Analysis

tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate is utilized in several scientific research areas :

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key Features
Target Compound (534595-60-3) 1-Isopropyl C₁₄H₂₈N₂O₂ 256.38 Chloroform, Methanol (slight) Balanced lipophilicity; Boc protection
tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate (1286275-67-9) 1-Pivaloyl (2,2-dimethylpropanoyl) C₁₇H₃₂N₂O₃ 312.45 DMSO, Methanol Increased steric bulk; enhanced metabolic stability
tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate (1286274-21-2) 1-Cyclobutylmethyl C₁₆H₃₀N₂O₂ 282.42 Not reported Conformational rigidity; potential for improved target selectivity
tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate Trifluoromethylpyrimidine-piperazine C₂₄H₃₄F₃N₅O₃ 521.56 Methylene chloride High polarity; kinase inhibition potential

Key Observations :

  • Lipophilicity : The pivaloyl analog (1286275-67-9) exhibits higher lipophilicity due to its acyl group, which may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : The trifluoromethylpyrimidine moiety (CAS in ) enhances hydrogen-bonding capacity and metabolic stability via electron-withdrawing effects.

Biological Activity

Tert-butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate, also known by its CAS number 135632-53-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article provides a detailed examination of the compound's biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H28N2O2C_{14}H_{28}N_{2}O_{2} with a molecular weight of 256.39 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Key Physicochemical Properties:

PropertyValue
Molecular Weight256.39 g/mol
Boiling PointNot available
Log P (octanol/water)1.24 to 2.71
SolubilityHigh
BBB PermeabilityYes

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of related compounds, particularly against Gram-positive bacteria. For instance, a derivative of this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid . The mechanism of action appears to involve depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of membrane potential, which is crucial for bacterial survival.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that similar compounds can act as both β-secretase and acetylcholinesterase inhibitors, which are critical in the context of Alzheimer's disease. In vitro studies showed that such compounds could prevent amyloid beta peptide (Aβ) aggregation and protect astrocytes from Aβ-induced cell death by reducing inflammatory cytokines like TNF-α .

Neuroprotective Mechanism Overview:

  • Inhibition of β-secretase : Compounds demonstrated IC50 values around 15.4 nM.
  • Acetylcholinesterase Inhibition : K_i values were reported at approximately 0.17 μM.
  • Cell Viability : In the presence of Aβ 1-42, cell viability improved significantly when treated with these compounds.

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the biological activities of tert-butyl derivatives:

  • Antibacterial Activity :
    • Study : Evaluated against Gram-positive strains.
    • Findings : Effective against MRSA and VREfm; no activity against Gram-negative bacteria .
  • Neuroprotective Activity :
    • Study : Assessed in vitro and in vivo effects on astrocytes.
    • Findings : Moderate protective effects observed; reduction in TNF-α levels noted but not statistically significant compared to controls .
  • Toxicity Assessment :
    • Study : Evaluated cytotoxicity in various cell lines.
    • Findings : No significant hemolytic activity observed on horse erythrocytes; selective toxicity towards bacterial cells over mammalian cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including condensation, reduction, and protection steps. For example, analogous carbamates are synthesized via Pd-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃ and BINAP in toluene under nitrogen) . Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (e.g., reflux conditions), and catalyst loading. Post-synthesis purification via silica gel chromatography is common to achieve high purity (>95%) .

Q. What safety precautions should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited hazard data for the specific compound, analogous tert-butyl carbamates require:

  • Respiratory protection : Use NIOSH-approved masks if airborne particles are generated .
  • Skin/eye protection : Wear nitrile gloves and safety goggles; rinse immediately with water upon contact .
  • Storage : Keep in a cool, dry environment (<25°C) away from strong oxidizers .
  • Waste disposal : Follow institutional guidelines for organic intermediates .

Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (300 MHz, CDCl₃) resolves key signals, such as the tert-butyl group (δ ~1.36 ppm) and piperidine protons (δ 3.12–3.56 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₇N₂O₂: 279.2072) .
  • X-ray Crystallography : SHELXL software refines crystal structures, particularly for resolving stereochemistry in piperidine derivatives .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:

  • Catalyst optimization : Replace Pd₂(dba)₃ with Pd(OAc)₂ for better activity in bulky systems .
  • Solvent screening : Switch from toluene to DMF to enhance solubility of intermediates .
  • Temperature gradients : Gradual heating (e.g., 50°C → 80°C) improves reaction kinetics .
  • Monitoring by TLC : Use ethyl acetate/hexane (3:7) to track reaction progress and isolate intermediates .

Q. How should crystallographic data discrepancies (e.g., twinning or disorder) be resolved for accurate structural determination?

  • Methodological Answer :

  • SHELX Suite : SHELXD and SHELXE are robust for phase refinement in twinned crystals. Use the TWIN command to model pseudo-merohedral twinning .
  • Disorder modeling : Split occupancy refinement for flexible isopropyl groups, constrained via ISOR and DELU commands .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies mitigate decomposition of tert-butyl carbamates under acidic or basic conditions?

  • Methodological Answer :

  • pH control : Maintain neutral conditions (pH 6–8) during reactions; avoid strong acids/bases that cleave the carbamate .
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .
  • Low-temperature storage : Store at –20°C under argon to prolong shelf life .

Q. How do structural modifications (e.g., isopropyl vs. methyl substituents) impact biological activity or reactivity?

  • Methodological Answer :

  • Comparative assays : Test analogs (e.g., methyl-piperidine derivatives) in receptor-binding assays. For example, isopropyl groups enhance lipophilicity (logP +0.5), improving membrane permeability .
  • DFT calculations : Use Gaussian09 to model steric effects on reaction transition states (e.g., SN2 vs. SN1 pathways) .
  • SAR studies : Correlate substituent size (e.g., isopropyl vs. cyclohexyl) with inhibitory potency in enzyme assays .

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